Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate
CAS No.: 115735-34-7
Cat. No.: VC11691501
Molecular Formula: C10H10ClN3O2
Molecular Weight: 239.66 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate - 115735-34-7](/images/structure/VC11691501.png)
Specification
CAS No. | 115735-34-7 |
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Molecular Formula | C10H10ClN3O2 |
Molecular Weight | 239.66 g/mol |
IUPAC Name | ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate |
Standard InChI | InChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-5-9-12-6(2)4-8(11)14(9)13-7/h4-5H,3H2,1-2H3 |
Standard InChI Key | WLDYBSMSRLJIGP-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NN2C(=C1)N=C(C=C2Cl)C |
Canonical SMILES | CCOC(=O)C1=NN2C(=C1)N=C(C=C2Cl)C |
Introduction
Chemical Structure and Nomenclature
Structural Analysis
The pyrazolo[1,5-a]pyrimidine core consists of a five-membered pyrazole ring fused to a six-membered pyrimidine ring. In ethyl 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate, substituents are positioned as follows:
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Position 2: Ethyl ester group (–COOCH₂CH₃).
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Position 5: Methyl group (–CH₃).
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Position 7: Chlorine atom (–Cl).
The IUPAC name reflects this substitution pattern, ensuring unambiguous identification. Notably, the numbering system for pyrazolo[1,5-a]pyrimidines follows the fusion order, with the pyrazole’s 1-position adjacent to the pyrimidine’s a-position .
Comparative Structural Analogues
Structurally similar compounds, such as ethyl 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate (CAS 2365242-43-7), demonstrate how minor positional changes alter pharmacological activity. For instance, shifting the methyl group from position 2 to 5 significantly impacts molecular interactions with biological targets like PI3Kδ .
Synthesis and Manufacturing
Key Synthetic Pathways
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves multi-step reactions, as illustrated in recent studies :
Step 1: Core Formation
5-Amino-3-methylpyrazole reacts with diethyl malonate under basic conditions (e.g., sodium ethanolate) to yield dihydroxy-intermediate 1 (Scheme 1) .
Step 2: Chlorination
Treatment of 1 with phosphorus oxychloride (POCl₃) introduces chlorine atoms at positions 5 and 7, forming 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2) . For the target compound, selective chlorination at position 7 would require protecting the methyl group at position 5 during this step.
Step 3: Functionalization
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Esterification: Introduction of the ethyl ester at position 2 may involve nucleophilic substitution or coupling reactions. For example, ethyl chloroformate could react with a hydroxylated intermediate under basic conditions.
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Methylation: A methyl group at position 5 might be introduced early via alkylation of a precursor or through directed ortho-metalation strategies.
Step 4: Purification
Chromatographic techniques (e.g., silica gel or reverse-phase flash chromatography) isolate the final product, typically yielding >90% purity .
Reaction Optimization
Recent work highlights the importance of reaction conditions:
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Temperature: Elevated temperatures (e.g., 180°C in DMSO) enhance substitution reactions, as seen in the synthesis of ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate .
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Catalysts: Potassium fluoride (KF) and diisopropylethylamine (DIPEA) improve yields in nucleophilic substitutions .
Physicochemical Properties
Molecular and Spectral Data
Property | Value |
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Molecular Formula | C₁₁H₁₂ClN₃O₂ |
Molar Mass | 253.69 g/mol |
SMILES | ClC1=NC2=C(C(=O)OCC)N=C(N2C=C1C)C |
LogP (Octanol-Water) | 1.59 (predicted) |
Solubility (Water) | 0.826 mg/mL (estimated) |
pKa | 3.8 (carboxyl ester) |
These values are extrapolated from analogues like ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (C₉H₈ClN₃O₂, MW 225.63) .
Hazard Statement | Precautionary Measure |
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H302 (Harmful if swallowed) | P264 (Wash hands after handling) |
H315 (Causes skin irritation) | P280 (Wear protective gloves) |
Data adapted from ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate .
Recent Advances and Future Directions
inhaled Drug Delivery
Morpholine-functionalized pyrazolo[1,5-a]pyrimidines show promise as inhaled therapeutics due to their high selectivity and low systemic toxicity .
Computational Modeling
QSAR studies predict that electron-withdrawing groups (e.g., –Cl) at position 7 improve target engagement, while hydrophobic substituents (e.g., –CH₃) enhance membrane permeability .
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